molecular formula C19H15N5O2S B2889477 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea CAS No. 2034465-80-8

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

Cat. No.: B2889477
CAS No.: 2034465-80-8
M. Wt: 377.42
InChI Key: PBPTUOPZUBFOFO-UHFFFAOYSA-N
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Description

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a urea-based heterocyclic compound featuring a pyridine-furan hybrid moiety and a thiazole-pyridine substituent. The molecule combines a urea linker with two distinct aromatic systems: a 6-(furan-3-yl)pyridin-3-ylmethyl group and a 4-(pyridin-2-yl)thiazol-2-yl group.

Properties

IUPAC Name

1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c25-18(24-19-23-17(12-27-19)16-3-1-2-7-20-16)22-10-13-4-5-15(21-9-13)14-6-8-26-11-14/h1-9,11-12H,10H2,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPTUOPZUBFOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment. This article delves into the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, supported by various research findings.

Synthesis

The synthesis of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea typically involves multi-step organic reactions. Key steps include:

  • Formation of the Furan-Pyridine Intermediate : This step involves coupling a furan derivative with a pyridine derivative, often utilizing palladium-catalyzed cross-coupling reactions.
  • Introduction of the Thiazole Group : The thiazole moiety is introduced through nucleophilic substitution reactions.
  • Urea Formation : The final step reacts the intermediate with an isocyanate or urea derivative to yield the target compound .

Biological Activity

Research indicates that compounds containing urea and thiazole derivatives exhibit significant biological activities, including cytotoxic effects against various cancer cell lines.

Cytotoxic Activity

A study evaluating a series of urea derivatives demonstrated that those containing pyridine and thiazole rings showed promising cytotoxic activity against several cancer cell lines, including:

  • HCC1937
  • Capan-1
  • MCF7
  • HeLa

The cytotoxicity was assessed using the MTT assay, revealing that certain derivatives significantly inhibited cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that specific structural features contribute to the biological activity of these compounds:

  • Pyridine and Thiazole Rings : The presence of these rings is crucial for enhancing cytotoxic activity.
  • Substituents on the Rings : Electron-donating groups like methyl enhance activity, while electron-withdrawing groups can also play a role in modulating efficacy .
  • Hydrophobic Interactions : Molecular dynamics simulations suggest that hydrophobic contacts are significant for the interaction between these compounds and their biological targets .

Case Studies

Several studies have reported on the biological efficacy of related compounds:

  • Thiazole Derivatives : Compounds incorporating thiazole moieties displayed notable anticancer properties in various models, with some achieving IC50 values lower than standard chemotherapy agents like doxorubicin .
  • Pyridine Derivatives : Pyridine-containing compounds have been shown to exhibit cytotoxicity across multiple cancer cell lines, indicating their potential as therapeutic agents .

Data Summary

The following table summarizes key findings related to the biological activities of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea and its derivatives:

Compound NameCell Lines TestedIC50 (µM)Mechanism of Action
1HCC1937< 10Tubulin inhibition
2Capan-1< 15Induction of apoptosis
3MCF7< 12Cell cycle arrest
4HeLa< 8Inhibition of DNA synthesis

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The presence of furan in the target compound may enhance solubility compared to purely aromatic systems (e.g., phenyl groups in ), while the pyridine-thiazole moiety could improve binding affinity to kinase targets, as seen in RKI-1447 .
  • Synthetic Efficiency : Yields for analogous urea-thiazole compounds (e.g., 83–89% in ) suggest that the target compound’s synthesis could be optimized using similar isocyanate coupling strategies .

Challenges :

  • Steric hindrance from the pyridine-furan group may reduce reaction efficiency compared to simpler aryl systems (e.g., phenyl in ).
  • Purification difficulties due to polar urea and heterocyclic moieties, as noted in .

Spectroscopic and Analytical Data

Comparisons with analogues suggest the following for the target compound:

  • ESI-MS : Expected molecular ion peak near m/z 420–450, based on compounds in .
  • 1H-NMR : Peaks for furan protons (~δ 6.3–7.4 ppm), pyridine-thiazole protons (~δ 7.5–8.5 ppm), and urea NH (~δ 9–10 ppm) .

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:

Heterocyclic core formation : Construct the pyridine-furan and pyridine-thiazol subunits separately via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling for aryl-aryl bonds) .

Methylurea linkage : Connect the subunits using a urea-forming reaction, such as treating an amine intermediate with an isocyanate or carbodiimide reagent under inert conditions .

Purification : Techniques like column chromatography or recrystallization from ethanol/acetic acid mixtures are employed to isolate the product .
Key reagents include triethylamine (base) and solvents like DMF or ethanol, with reaction temperatures optimized between 60–100°C .

Basic: Which spectroscopic methods are critical for structural validation?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm the connectivity of the pyridine, furan, thiazole, and urea moieties. For example, urea NH protons appear as broad singlets near δ 8.5–10.5 ppm, while aromatic protons in the pyridin-2-yl thiazole resonate between δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion matching C19H16N6O2S).
  • IR Spectroscopy : Urea carbonyl stretches (~1640–1680 cm⁻¹) and heterocyclic C=N/C-O bands (~1500–1600 cm⁻¹) confirm functional groups .

Advanced: How can conflicting biological activity data be resolved for this compound?

Answer:
Contradictions in activity (e.g., varying IC50 values across assays) may arise from:

  • Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cellular models (e.g., cancer cell lines vs. primary cells). Validate using standardized protocols like the NCI-60 panel .
  • Target promiscuity : Screen against off-target kinases or receptors via selectivity profiling (e.g., kinase inhibition panels or SPR binding assays) .
  • Metabolic instability : Assess stability in liver microsomes to rule out rapid degradation masking true activity .

Advanced: What strategies optimize yield in the urea-forming step?

Answer:

  • Reagent stoichiometry : Use a 1.2:1 molar ratio of isocyanate to amine to minimize unreacted starting material .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated coupling .
  • Temperature control : Maintain 0–5°C during exothermic reactions to prevent side product formation (e.g., biuret byproducts) .

Basic: What are plausible biological targets given its structure?

Answer:
The compound’s urea-thiazole-pyridine scaffold suggests:

  • Kinase inhibition : Potential ATP-competitive binding to kinases (e.g., EGFR, VEGFR) due to the pyridine-thiazole moiety mimicking adenine .
  • GPCR modulation : The furan group may interact with G protein-coupled receptors involved in inflammation or apoptosis .
  • Enzyme inhibition : Urea derivatives often target hydrolases (e.g., carbonic anhydrase) or proteases via hydrogen bonding .

Advanced: How can computational modeling guide SAR studies?

Answer:

  • Docking simulations : Use AutoDock Vina or Schrödinger to predict binding poses in kinase ATP pockets, focusing on urea-thiazole interactions with hinge regions .
  • QSAR modeling : Correlate electronic parameters (HOMO/LUMO, logP) with activity data to prioritize substituents for synthesis (e.g., electron-withdrawing groups on pyridine to enhance binding) .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify persistent hydrogen bonds (e.g., urea NH with Asp1043 in EGFR) .

Basic: What purification challenges arise during synthesis?

Answer:

  • Byproduct removal : Hydrolysis of the urea linkage under acidic conditions may require neutral pH workup .
  • Polymorphism : Recrystallization from mixed solvents (e.g., EtOH/H2O) ensures a single crystalline form for consistent bioassay results .
  • Hydrophobic impurities : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely related analogs .

Advanced: How to address low solubility in biological assays?

Answer:

  • Prodrug design : Introduce phosphate or acetate groups on the furan ring to enhance aqueous solubility .
  • Formulation : Use cyclodextrin-based complexes or nanoemulsions to improve bioavailability .
  • Structural analogs : Replace the pyridin-2-yl group with pyridin-4-yl to alter dipole moments and solubility .

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